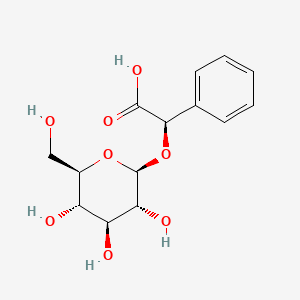
Prunasin acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prunasin acid is a cyanogenic glycoside derived from the amino acid phenylalanine. It is primarily found in species of the genus Prunus, such as almonds and cherries. This compound is known for its role in plant defense mechanisms, where it releases hydrogen cyanide upon tissue disruption .
准备方法
Synthetic Routes and Reaction Conditions: Prunasin acid can be synthesized through the biotransformation of mandelonitrile using specific enzymes. For instance, the enzyme UDP-glucosyltransferase (UGT85A47) from Japanese apricot has been used to catalyze the conversion of mandelonitrile to this compound in engineered Escherichia coli .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation techniques. Engineered Escherichia coli strains expressing the necessary biosynthetic enzymes have been shown to produce this compound efficiently. This method is preferred over chemical synthesis due to its higher yield and lower environmental impact .
化学反应分析
Types of Reactions: Prunasin acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed by β-glucosidases to produce mandelonitrile and glucose.
Oxidation: It can be oxidized to form benzaldehyde and hydrogen cyanide.
Glycosylation: this compound can be further glycosylated to form amygdalin.
Major Products: The major products formed from these reactions include mandelonitrile, benzaldehyde, hydrogen cyanide, and amygdalin .
科学研究应用
There appears to be a misunderstanding in the query, as the compound is "prunasin," not "prunasin acid." Prunasin is a chemical compound, specifically an epimer of sambunigrin, found in plants like Prunus laurocerasus (cherry-laurel) . It is a cyanogenic glucoside, meaning it can be broken down to release hydrogen cyanide .
Prunasin as a Biomarker
Prunasin, a phenylalanine-derived metabolite, has been identified as a candidate biomarker for endodormancy release in almond flower buds . During this process, prunasin levels increase significantly .
Role in Cyanogenesis
Prunasin can be degraded into hydrogen cyanide, glucose, and benzaldehyde through the action of prunasin hydrolase (PH) . PH activity can be measured by assessing the release of HCN following incubation with prunasin .
Quantification Methods
Prunasin levels can be measured in plant tissues by quantifying the benzaldehyde released after reaction with β-glucosidase . Extraction of prunasin from bark tissue is highly efficient, approaching 100% .
Biosynthesis and Metabolism
The conversion of prunasin to amygdalin requires a UDP-glucosyltransferase . Studies have shown that amygdalin-forming glucosyltransferase activity is primarily found in cotyledons .
Data Table: Thin Layer Chromatography (TLC) Rf Values of Prunasin and Related Compounds
| Compound | Solvent System 1 | Solvent System 2 | Solvent System 3 |
|---|---|---|---|
| Benzaldehyde | 0.65 | 0.61 | 0.31 |
| Prunasin | 0.53 | 0.50 | 0.00 |
| Prunasin reacted with β-glucosidase | 0.65 | 0.61 | 0.31 |
| Stem tissue reacted with β-glucosidase | 0.65 | 0.61 | 0.31 |
| Stem tissue unreacted | 0.53 | 0.50 | 0.00 |
| Mandelonitrile | 0.66 | 0.69 | 0.09 |
Note:
- Solvent system 1: 40 n-butanol: 40 acetic acid: 20 water (by volume)
- Solvent system 2: water saturated n-butanol
- Solvent system 3: 80 hexane: 20 ether (v/v)
Case Studies
While the search results do not provide explicit case studies focusing on prunasin, they do offer insights into its roles and applications in different contexts:
- Almond Flower Bud Endodormancy: Prunasin levels were monitored during endodormancy release in almond flower buds, indicating its potential as a biomarker for this process .
- PH Activity in Almond Seeds: Experiments involving the incubation of prunasin with extracts from different almond seed tissues (tegument, nucellus/endosperm, and cotyledons) demonstrated varying levels of prunasin hydrolase activity, with the highest activity found in cotyledons .
作用机制
Prunasin acid exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. This process involves the action of β-glucosidases, which cleave the glycosidic bond, releasing hydrogen cyanide and benzaldehyde. The hydrogen cyanide inhibits cytochrome c oxidase in the cellular respiration pathway, leading to cellular toxicity .
相似化合物的比较
Prunasin acid is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.
Amygdalin: A diglucoside of mandelonitrile, found in bitter almonds and apricot kernels.
Sambunigrin: A diastereomer of prunasin derived from (S)-mandelonitrile, found in elder leaves.
Uniqueness: this compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin. Its presence and concentration in plants can influence the bitterness of almonds and other fruits .
属性
分子式 |
C14H18O8 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC 名称 |
(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C14H18O8/c15-6-8-9(16)10(17)11(18)14(21-8)22-12(13(19)20)7-4-2-1-3-5-7/h1-5,8-12,14-18H,6H2,(H,19,20)/t8-,9-,10+,11-,12-,14+/m1/s1 |
InChI 键 |
PRBPGFIPERGSFI-SGYGPSCOSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















